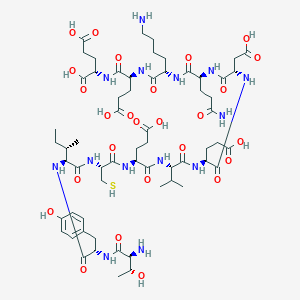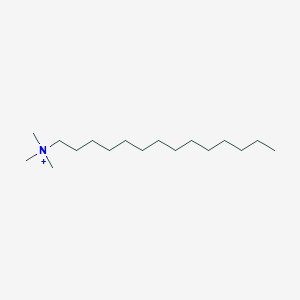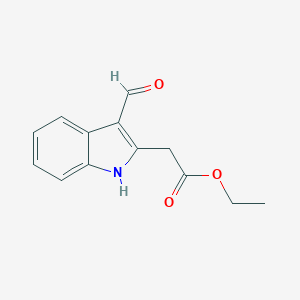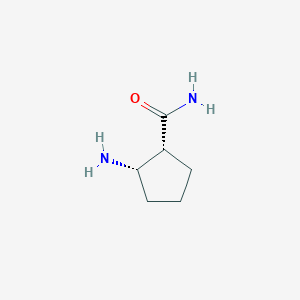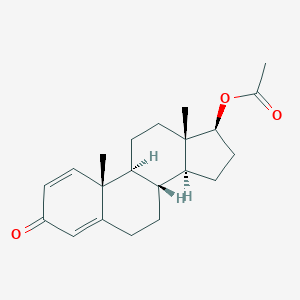
8-Chloro-3-(3-fluoropropyl)-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-3-(3-fluoropropyl)-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol is a chemical compound that belongs to the class of benzazepines. It is a potent and selective dopamine D3 receptor agonist, which has potential applications in the treatment of various neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 8-Chloro-3-(3-fluoropropyl)-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol involves the activation of the dopamine D3 receptor. This activation leads to the release of dopamine, which in turn modulates the activity of various neurotransmitters in the brain. This modulation has been shown to have a positive effect on the symptoms of addiction, depression, and schizophrenia.
Biochemical and Physiological Effects:
Studies have shown that this compound has a high affinity and selectivity for the dopamine D3 receptor. This activation of the receptor leads to the release of dopamine, which in turn modulates the activity of various neurotransmitters in the brain. This modulation has been shown to have a positive effect on the symptoms of addiction, depression, and schizophrenia.
Advantages and Limitations for Lab Experiments
The advantages of using 8-Chloro-3-(3-fluoropropyl)-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol in lab experiments include its high affinity and selectivity for the dopamine D3 receptor, making it a potent and specific tool for studying the role of this receptor in various neurological and psychiatric disorders. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise to handle and analyze it.
Future Directions
The potential applications of 8-Chloro-3-(3-fluoropropyl)-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol in the treatment of various neurological and psychiatric disorders are vast. Future research should focus on the development of more potent and selective dopamine D3 receptor agonists, as well as the identification of new targets for the treatment of these disorders. Additionally, the potential toxicity and safety of this compound should be further investigated to ensure its safe use in clinical settings.
Synthesis Methods
The synthesis of 8-Chloro-3-(3-fluoropropyl)-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol involves the reaction of 3-fluoropropylamine with 5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-one in the presence of hydrochloric acid and sodium cyanoborohydride. The resulting product is then treated with hydrochloric acid and sodium hydroxide to obtain the final compound.
Scientific Research Applications
The dopamine D3 receptor is a promising target for the treatment of various neurological and psychiatric disorders, including addiction, depression, and schizophrenia. 8-Chloro-3-(3-fluoropropyl)-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol has been shown to have high affinity and selectivity for the dopamine D3 receptor, making it a potential candidate for the treatment of these disorders.
properties
CAS RN |
133368-69-1 |
|---|---|
Molecular Formula |
C19H21ClFNO |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
8-chloro-3-(3-fluoropropyl)-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
InChI |
InChI=1S/C19H21ClFNO/c20-18-11-15-7-10-22(9-4-8-21)13-17(16(15)12-19(18)23)14-5-2-1-3-6-14/h1-3,5-6,11-12,17,23H,4,7-10,13H2 |
InChI Key |
NYRXKXYDQHJEQC-UHFFFAOYSA-N |
SMILES |
C1CN(CC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3)CCCF |
Canonical SMILES |
C1CN(CC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3)CCCF |
synonyms |
3-FP-Sch-24518 7-chloro-8-hydroxy-3-(3'-fluoropropyl)-1-phenyl-2,3,4,5-tetrahydro-3-benzazepine N-(3'-fluoropropyl)-Sch 24518 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



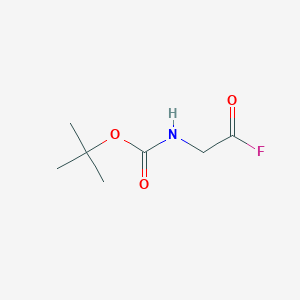


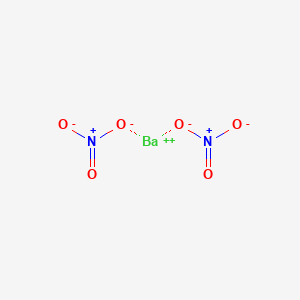


![1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid](/img/structure/B159615.png)
